N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline
CAS No.: 144190-25-0
Cat. No.: VC21143822
Molecular Formula: C33H38N2O
Molecular Weight: 478.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144190-25-0 |
|---|---|
| Molecular Formula | C33H38N2O |
| Molecular Weight | 478.7 g/mol |
| IUPAC Name | N,N-dimethyl-4-[2-(2-octoxyphenyl)-6-phenylpyridin-4-yl]aniline |
| Standard InChI | InChI=1S/C33H38N2O/c1-4-5-6-7-8-14-23-36-33-18-13-12-17-30(33)32-25-28(26-19-21-29(22-20-26)35(2)3)24-31(34-32)27-15-10-9-11-16-27/h9-13,15-22,24-25H,4-8,14,23H2,1-3H3 |
| Standard InChI Key | GOCLJAKNIYYTMF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
| Canonical SMILES | CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Introduction
Chemical Identity and Classification
Nomenclature and Identification
N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is a systematically named compound according to IUPAC standards. The name describes its structural components: a dimethylaniline moiety connected to a pyridine ring that is further substituted with phenyl and octyloxyphenyl groups. This compound has been assigned several identifiers in chemical databases that facilitate its tracking and reference in scientific literature. The CAS Registry Number 144190-25-0 serves as its unique identifier in the Chemical Abstracts Service database, enabling consistent referencing across different information systems and scientific publications .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 478.7 g/mol | PubChem |
| Boiling Point | 587.4±50.0°C at 760 mmHg | ChemSrc |
| Melting Point | Not available | - |
| Density | Not available | - |
| Physical State | Presumed solid at room temperature | - |
Molecular and Structural Parameters
Chemical Reactivity Considerations
The structural features of N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline suggest several potential reactive sites. The tertiary amine (dimethylamino group) can act as a nucleophile and a Lewis base, potentially participating in various reactions including alkylation or acylation processes. The pyridine nitrogen represents another basic site that could participate in acid-base reactions or coordination with metal ions .
The presence of multiple aromatic rings suggests the possibility of electrophilic aromatic substitution reactions, though the electron-rich character of the dimethylaniline portion would make it particularly susceptible to such reactions. The ether linkage in the octyloxy chain represents a potential site for cleavage under strong acidic conditions .
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